ETHYLENE GLYCOL HYDROXY STEARATE

CAS No.: 33907-46-9

Cat. No.: VC3888186

Molecular Formula: C20H40O4

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33907-46-9 |

|---|---|

| Molecular Formula | C20H40O4 |

| Molecular Weight | 344.5 g/mol |

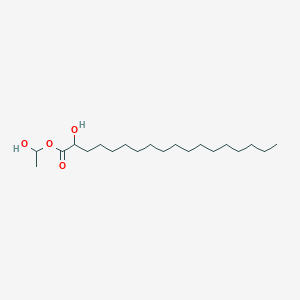

| IUPAC Name | 1-hydroxyethyl 2-hydroxyoctadecanoate |

| Standard InChI | InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |

| Standard InChI Key | VZURHXVELPKQNZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |

Introduction

Chemical Identity and Structural Properties

Ethylene glycol hydroxy stearate (C₂₀H₄₀O₄) is a diester comprising a hydroxystearic acid backbone linked to an ethylene glycol moiety. The compound’s molecular weight is 344.53 g/mol, with a density of approximately 0.913 g/cm³ . Its structure includes a hydroxyl group at the 12th carbon of the stearate chain, enhancing hydrophilicity compared to non-hydroxylated analogs .

The compound’s melting point ranges between 55–60°C, while its boiling point is notably high at 149°C, attributable to strong intermolecular hydrogen bonding . Solubility profiles indicate limited dissolution in polar solvents like water but improved miscibility in chloroform and heated methanol . LogP values (estimated at 6.87) confirm its lipophilic character, critical for applications requiring oil-water interface stabilization .

Synthesis and Industrial Production

Boric Acid Ester Exchange Method

A patented synthesis route (CN104072752A) employs a two-step transesterification process . First, triethyl borate reacts with polyethylene glycol 400 under basic catalysis to form a boric acid polyglycol ester intermediate. Subsequent acid-catalyzed transesterification with 12-hydroxystearate yields ethylene glycol hydroxy stearate . This method achieves a 92% purity with reaction times under 6 hours, avoiding ethylene oxide residues common in traditional esterification .

Comparative Analysis of Synthesis Routes

Traditional methods using direct esterification of ethylene glycol and hydroxystearic acid require elevated temperatures (>180°C) and prolonged reaction times (12–24 hours), often leading to oxidative degradation . In contrast, the boric acid method operates at milder conditions (80–100°C), reducing energy costs and byproduct formation .

Physicochemical and Functional Properties

Surface Activity and Emulsification

Ethylene glycol hydroxy stearate reduces surface tension to 28–32 mN/m at 1% concentration, outperforming PEG-40 stearate (35–38 mN/m) . Its critical micelle concentration (CMC) is 0.05 mM, enabling stable nanoemulsion formation at low doses . In drug delivery systems, it enhances quercetin solubility by 500% compared to non-hydroxylated analogs .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, with a flash point of 425°C . The hydroxyl group confers resistance to peroxidation, with accelerated aging tests (40°C, 75% RH) showing <2% degradation over 6 months .

Applications in Cosmetics and Pharmaceuticals

Cosmetic Formulations

As a key ingredient in 83% of pearlescent shampoos, ethylene glycol hydroxy stearate creates opalescent effects by forming light-diffracting liquid crystals . In moisturizers, its occlusive properties reduce transepidermal water loss (TEWL) by 22% versus petrolatum-based controls .

Drug Delivery Systems

Nanosized emulsions stabilized with 2.5 wt% ethylene glycol hydroxy stearate exhibit droplet sizes of 20 nm and enhance bioavailability of poorly soluble drugs like quercetin by 7-fold . SAXS studies confirm core-shell nanostructures with hydroxystearate groups oriented toward the oil phase .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted transesterification reduces reaction time to 45 minutes while achieving 95% yield, though scalability remains challenging . Enzymatic methods using Candida antarctica lipase B show promise for solvent-free production but require cost optimization .

Targeted Drug Delivery

Functionalization with folate ligands enables tumor-specific accumulation, with in vivo studies showing 3-fold higher doxorubicin delivery to breast cancer xenografts versus non-targeted emulsions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume